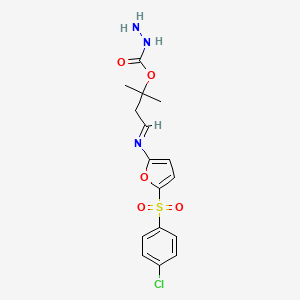
4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate is a complex organic compound that features a combination of sulfonyl, furan, and hydrazinecarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the Hydrazinecarboxylate Group: This step involves the reaction of hydrazine with a suitable ester or acid chloride to form the hydrazinecarboxylate moiety.
Coupling Reactions: The final step involves coupling the furan, sulfonyl, and hydrazinecarboxylate intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazinecarboxylate group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Various substitution reactions can occur, especially at the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution reagents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield thiols.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-((4-Bromophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 4-((5-((4-Methylphenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 4-((5-((4-Nitrophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
Uniqueness
The uniqueness of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C16H18ClN3O5S |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
[(4E)-4-[5-(4-chlorophenyl)sulfonylfuran-2-yl]imino-2-methylbutan-2-yl] N-aminocarbamate |
InChI |
InChI=1S/C16H18ClN3O5S/c1-16(2,25-15(21)20-18)9-10-19-13-7-8-14(24-13)26(22,23)12-5-3-11(17)4-6-12/h3-8,10H,9,18H2,1-2H3,(H,20,21)/b19-10+ |
Clé InChI |
ZBDHXFUMIYCCST-VXLYETTFSA-N |
SMILES isomérique |
CC(C)(C/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)NN |
SMILES canonique |
CC(C)(CC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


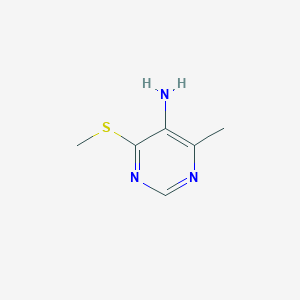

![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)
![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)
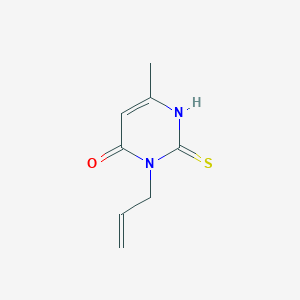
![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)

![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)
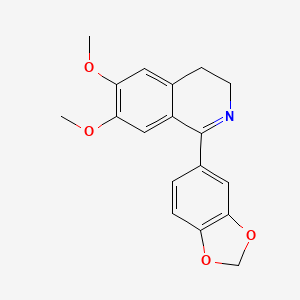
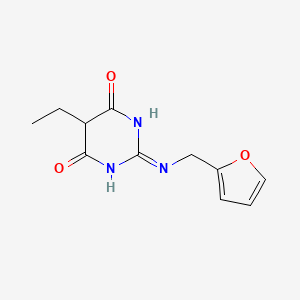
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)

